Ethyl 6-cyano-2-oxohexanoate
Overview
Description
Ethyl 6-cyano-2-oxohexanoate is a chemical compound with the molecular formula C9H13NO3. It belongs to the family of esters and is commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique chemical structure and properties, making it a valuable substance in scientific research and industrial applications.
Scientific Research Applications
Ethyl 6-cyano-2-oxohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: This compound is utilized in the study of enzyme mechanisms and metabolic pathways.
Industry: this compound is used in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
Target of Action
Related compounds have been shown to interact with calcium channels .
Biochemical Pathways
Related compounds have been shown to influence pathways involving calcium signaling . The downstream effects of this interaction can include a variety of cellular responses, such as muscle relaxation .
Result of Action
Related compounds have been shown to produce a significant relaxant effect on certain muscle tissues .
Biochemical Analysis
Biochemical Properties
Ethyl 6-cyano-2-oxohexanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme 6-oxohexanoate dehydrogenase, which is involved in the cyclohexanol catabolic pathway . This enzyme catalyzes the oxidation of 6-oxohexanoate to adipate, with NADP+ as an acceptor . The interaction between this compound and 6-oxohexanoate dehydrogenase is crucial for the degradation of cyclohexanol, highlighting its importance in metabolic processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are critical for understanding the compound’s role in cellular physiology and its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to 6-oxohexanoate dehydrogenase, facilitating the oxidation of 6-oxohexanoate to adipate . This binding interaction is essential for the compound’s biochemical activity. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Understanding these temporal effects is crucial for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At high doses, this compound may cause toxic or adverse effects, including disruption of cellular processes and induction of oxidative stress. These dosage-dependent effects are important for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the cyclohexanol catabolic pathway. The compound interacts with enzymes such as 6-oxohexanoate dehydrogenase, which catalyzes the oxidation of 6-oxohexanoate to adipate . This interaction is crucial for the degradation of cyclohexanol and the regulation of metabolic flux. Additionally, this compound may influence the levels of other metabolites, further highlighting its role in metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution of this compound is essential for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is important for understanding the compound’s mechanism of action and its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-cyano-2-oxohexanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction typically takes place under reflux conditions, and the product is isolated through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-cyano-2-oxohexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyano or ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Comparison with Similar Compounds
Ethyl 6-cyano-2-oxohexanoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Similar in structure but lacks the cyano group.
Mthis compound: Similar but with a methyl ester instead of an ethyl ester.
6-Cyano-2-oxohexanoic acid: The acid form of the compound without the ester group.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and applications .
Properties
IUPAC Name |
ethyl 6-cyano-2-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-13-9(12)8(11)6-4-3-5-7-10/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBLESJBIBDORV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641278 | |
Record name | Ethyl 6-cyano-2-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-91-3 | |
Record name | Ethyl 6-cyano-2-oxohexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890097-91-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-cyano-2-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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